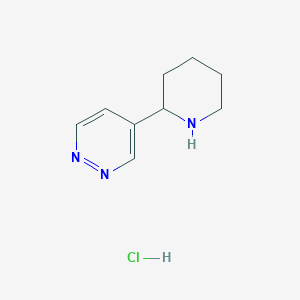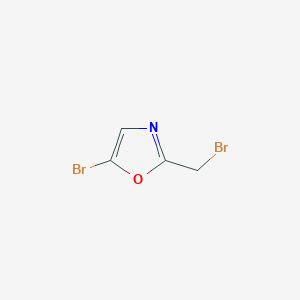
Benzyl (3-bromo-5-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-bromo-5-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a 3-bromo-5-fluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-5-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzyl (3-bromo-5-fluorophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a fluorophenylcarbamate derivative.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, usually in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylcarbamates depending on the nucleophile used.
Reduction Reactions: The major product is typically a fluorophenylcarbamate derivative.
Oxidation Reactions: Products include benzaldehyde derivatives and other oxidized forms of the benzyl group.
科学的研究の応用
Benzyl (3-bromo-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industry: It is used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
作用機序
The mechanism of action of Benzyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbamate group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s biological effects and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- Benzyl (4-bromo-3-fluorophenyl)carbamate
- Benzyl (5-bromo-2-fluorophenyl)carbamate
- Benzyl (3-bromo-4-fluorophenyl)carbamate
Uniqueness
Benzyl (3-bromo-5-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of bromine and fluorine atoms also enhances its potential for forming halogen bonds, which can be exploited in drug design and material science.
特性
IUPAC Name |
benzyl N-(3-bromo-5-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCAFSWVYPXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














